Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid
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Overview
Description
Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by its unique structure, which includes a phosphinic acid group attached to a phenylacetamidoethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid can be synthesized through various methods. One common approach involves the hydrolysis of its ester precursors, phosphinates, under acidic or basic conditions . The hydrolysis can also be facilitated by using trimethylsilyl halides to cleave the C-O bond . The optimized reaction conditions for these processes are still being explored, making this an active area of research.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of phosphinate esters. The process may include steps such as dealkylation and purification to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphinic acids .
Scientific Research Applications
Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of antibacterial and antiviral agents.
Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid can be compared with other similar compounds, such as:
- **Phosphinic acid, [phenyl(phenylamino)m
Properties
IUPAC Name |
phenyl-[1-[(2-phenylacetyl)amino]ethyl]phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO3P/c1-13(21(19,20)15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDYUUJZYCERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC(=O)CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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